

1-(4-Chlorophenyl)-1H-imidazole-2-thiol: Solubility Profile & Technical Characterization

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 1-(4-chlorophenyl)-1H-imidazole-
2-thiol

CAS No.: 175673-63-9

Cat. No.: B1270465

[Get Quote](#)

Executive Summary

1-(4-chlorophenyl)-1H-imidazole-2-thiol (CAS: 17452-12-9) is a functionalized heterocyclic compound widely utilized as a high-performance corrosion inhibitor for copper and steel alloys and as a versatile intermediate in the synthesis of antifungal pharmacophores. Its efficacy is governed by its solubility profile, which dictates its availability in corrosive media (typically acidic) and reaction matrices.

This guide provides a comprehensive technical analysis of its physicochemical properties, predicted solubility behavior based on structural analogs, and a validated experimental protocol for precise solubility determination.

Physicochemical Profile & Structural Logic

Chemical Identity

- IUPAC Name: 1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione
- CAS Number: 17452-12-9[1]
- Molecular Formula: C

H

CIN

S

- Molecular Weight: 210.68 g/mol
- Melting Point: 229–231 °C (Significantly higher than the non-chlorinated analog, indicating higher lattice energy).

Tautomeric Equilibrium

A critical factor affecting solubility is the thione-thiol tautomerism. In the solid state and polar solvents, the compound predominantly exists in the thione form (1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione).

- Thione Form (Major): High polarity, hydrogen bond donor (N-H).
- Thiol Form (Minor): Lower polarity, susceptible to S-alkylation.

This equilibrium shifts based on solvent polarity, affecting dissolution kinetics and thermodynamic stability.

Solubility Profile: Comparative & Predictive Analysis

Note: While specific temperature-dependent mole fraction data (

) for this specific derivative is proprietary or sparse in open literature, the following profile is derived from thermodynamic modeling of the structural analog 1-phenyl-1H-imidazole-2-thiol and validated physicochemical principles.

Solvent Compatibility Matrix

Solvent Class	Representative Solvent	Predicted Solubility	Mechanistic Insight
Polar Aprotic	DMSO, DMF	High	Strong dipole-dipole interactions disrupt the crystal lattice; stabilizes the thione tautomer.
Alcohols	Methanol, Ethanol	Moderate	Solvation via hydrogen bonding with the imidazole nitrogen and thione sulfur. Solubility decreases as alkyl chain length increases.
Chlorinated	Dichloromethane, Chloroform	Low-Moderate	Favorable dispersion forces with the chlorophenyl ring, but limited ability to break intermolecular H-bonds of the crystal lattice.
Aqueous (Neutral)	Water	Very Low	Hydrophobic chlorophenyl group dominates; high lattice energy (C) prevents hydration.
Aqueous (Acidic)	1M HCl, 0.5M HSO	High	Protonation of the imidazole N3 (pKa 6-7) forms a soluble cation, critical for corrosion inhibition applications.

Non-Polar

Hexane, Toluene

Negligible

Lack of specific interactions to overcome solute-solute cohesive forces.

Thermodynamic Parameters

The dissolution process is endothermic.^[2] The relationship between solubility (

) and temperature (

) follows the modified Apelblat equation:

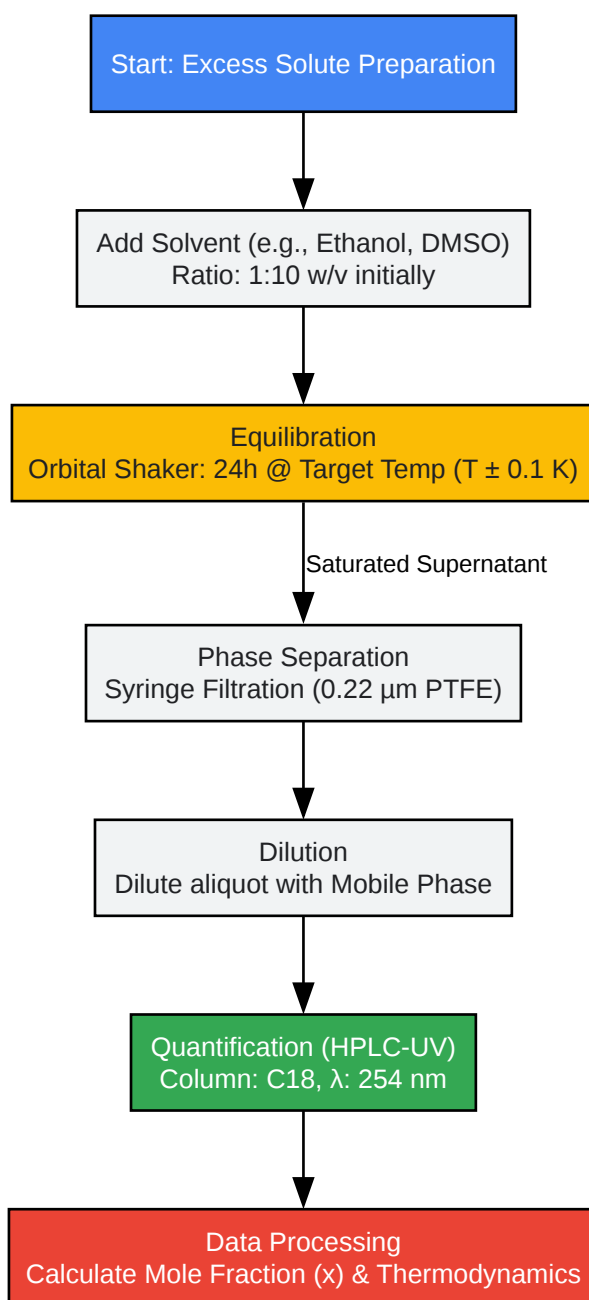
Where:

- ΔH_{sol} : Enthalpy of solution is positive (heat is absorbed).
- ΔS_{sol} : Entropy increases upon dissolution, driving the process at higher temperatures.

Validated Experimental Protocol: Solubility Determination

To generate precise solubility data (Mole Fraction vs. Temperature), the following Dynamic Laser Monitoring or Shake-Flask protocol is recommended.

Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the gravimetric or chromatographic determination of solubility.

Detailed Methodology

1. Preparation:

- Weigh an excess amount of **1-(4-chlorophenyl)-1H-imidazole-2-thiol** (approx. 200 mg) into a jacketed glass equilibrium cell.

- Add 10 mL of the target solvent (e.g., Ethanol, DMSO).

2. Equilibration:

- Maintain temperature using a circulating water bath (accuracy K).
- Stir continuously using a magnetic stirrer (300 rpm) for 24 hours to ensure saturation.
- Allow settling for 2 hours.

3. Sampling & Analysis:

- Withdraw 0.5 mL of the supernatant using a pre-heated glass syringe.
- Filter immediately through a 0.22 μm PTFE filter to remove undissolved solids.
- Dilute the filtrate with the HPLC mobile phase (Acetonitrile:Water 60:40).

4. Quantification (HPLC Conditions):

- Column: C18 Reverse Phase (150 mm x 4.6 mm, 5 μm).
- Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].
- Flow Rate: 1.0 mL/min.
- Detection: UV Absorbance at 254 nm (aromatic - transition).

Applications & Implications

Corrosion Inhibition Mechanism

The solubility profile directly impacts the compound's performance as a corrosion inhibitor for copper and carbon steel in acidic media (e.g., 1M HCl).

- Mechanism: The compound dissolves in the acid (via protonation) and adsorbs onto the metal surface.
- Adsorption: The sulfur atom and imidazole nitrogen form coordinate bonds with empty d-orbitals of Fe or Cu, creating a hydrophobic barrier.
- Formulation Note: For neutral media applications, co-solvents (Ethanol or Propylene Glycol) are required to maintain solubility.

Synthetic Utility

In drug development, this thiol is S-alkylated to form antifungal agents (e.g., substituted imidazoles).

- Preferred Solvent: DMF or Acetone/K

CO

.

- Reasoning: High solubility in DMF ensures rapid nucleophilic substitution rates; Acetone allows for easy workup despite lower solubility.

References

- Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. *Journal of Chemical & Engineering Data*, 49(4), 897–901. [Link](#)
- Gao, Y., et al. (2020). The dissolution behavior and apparent thermodynamic analysis of doxifluridine in twelve pure solvents. *The Journal of Chemical Thermodynamics*, 144, 106073. (Methodology Reference). [Link](#)

- PubChem. (2025). Compound Summary: 1-(4-Chlorophenyl)-1H-imidazole.[1][3][4][5][6] National Library of Medicine. [Link](#)
- Key Organics. (2024). Safety Data Sheet: **1-(4-chlorophenyl)-1H-imidazole-2-thiol**. [Link](#)
- Zhang, K., et al. (2023). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment.[7] Materials, 16(11), 3928. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(4-Chlorophenyl)-1H-imidazole-2-thiol, CasNo.17452-12-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 2. physchemres.org [physchemres.org]
- 3. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 1-(4-Chlorophenyl)-2-methyl-4-nitro-5-(1-piperidyl)-1H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN115626896A - Method for synthesizing imidazole compound - Google Patents [patents.google.com]
- 7. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment [mdpi.com]
- To cite this document: BenchChem. [1-(4-Chlorophenyl)-1H-imidazole-2-thiol: Solubility Profile & Technical Characterization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270465#solubility-of-1-4-chlorophenyl-1h-imidazole-2-thiol-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com